1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene

Descripción

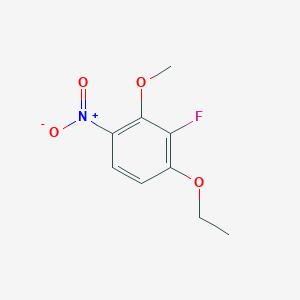

Structure

2D Structure

Propiedades

IUPAC Name |

1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c1-3-15-7-5-4-6(11(12)13)9(14-2)8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZOCLPRDIJFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674739 | |

| Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-58-4 | |

| Record name | 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene typically involves a multi-step process:

Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Substitution: The methoxy group is introduced via a substitution reaction, where a suitable methoxy-containing reagent reacts with the nitrobenzene derivative.

Fluorination: The fluoro group is introduced through a fluorination reaction, often using reagents like hydrogen fluoride or other fluorinating agents.

Etherification: The ethoxy group is introduced through an etherification reaction, where an ethoxy-containing reagent reacts with the intermediate compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis .

Análisis De Reacciones Químicas

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of functional groups into target molecules. The fluoro and nitro groups provide unique reactivity that can be exploited for further functionalization .

- Synthesis of Pharmaceuticals : The compound's structure makes it suitable for synthesizing pharmaceuticals. For instance, the nitro group can be reduced to amines or hydroxyl groups, facilitating the creation of biologically active compounds. This transformation is critical in drug development where specific functionalities are required for biological activity .

- Fluorine Chemistry : The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The compound was subjected to various transformations, leading to derivatives that exhibited significant cytotoxic activity against cancer cell lines. The modifications involved reducing the nitro group to an amine followed by coupling reactions to introduce additional pharmacophores .

Case Study 2: Development of Targeted Drug Delivery Systems

In another research project, the compound was incorporated into a targeted drug delivery system designed to improve selectivity towards cancer cells. By attaching cytotoxic agents to the ethoxy moiety, researchers developed conjugates that demonstrated enhanced therapeutic efficacy while minimizing toxicity to healthy tissues. This approach utilized the unique electronic properties of the compound to facilitate controlled release mechanisms .

Mecanismo De Acción

The mechanism of action of 1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:

Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.

Fluoro Group: The fluoro group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, due to its electronegativity and ability to form hydrogen bonds.

Methoxy and Ethoxy Groups: These groups can modulate the compound’s solubility and membrane permeability, influencing its distribution and activity within biological systems

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Actividad Biológica

1-Ethoxy-2-fluoro-3-methoxy-4-nitrobenzene is a compound with notable potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and implications for future research.

This compound is characterized by its unique functional groups, which include:

- Ethoxy Group : Enhances solubility and alters pharmacokinetic properties.

- Fluoro Group : Increases binding affinity to biological targets due to its electronegativity.

- Methoxy and Nitro Groups : These groups can participate in various biochemical interactions, influencing biological activity.

The molecular formula of the compound is , and it exhibits distinct reactivity patterns due to its structural components .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or modulation of cellular signaling pathways .

- Fluorine's Role : The presence of fluorine enhances the compound's ability to form hydrogen bonds with enzymes or receptors, thereby increasing its binding affinity and specificity .

- Modulation of Membrane Permeability : The ethoxy and methoxy groups influence the compound's solubility and membrane permeability, affecting its distribution within biological systems .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on nitroaromatic compounds have shown that they can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

| Study | Findings |

|---|---|

| Study A | Demonstrated that nitro compounds can inhibit cell proliferation in breast cancer cell lines. |

| Study B | Found that similar compounds induce apoptosis via mitochondrial pathways. |

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been a focus of research. Its potential as a lead compound for drug development targeting enzymes involved in metabolic pathways has been explored:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Study 1: Pharmacological Evaluation

In a pharmacological evaluation involving animal models, this compound was administered at varying doses to assess its effects on metabolic activity and overall health. Results indicated a dose-dependent response in metabolic enhancement without significant toxicity at lower doses .

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that high concentrations of the compound could lead to cytotoxic effects in liver cells, emphasizing the need for careful dosage considerations in therapeutic applications .

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity and toxicity profiles.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1-ethoxy-2-fluoro-3-methoxy-4-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. A Williamson ether synthesis can introduce ethoxy and methoxy groups, while nitration and fluorination require careful control of electrophilic substitution conditions. For example:

- Step 1 : Introduce methoxy via nucleophilic substitution using 3-methoxyphenol and a methylating agent.

- Step 2 : Ethoxy group addition using ethyl bromide in the presence of a base (e.g., NaH) .

- Step 3 : Nitration at the 4-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

- Step 4 : Fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or direct electrophilic fluorination .

Key variables : Temperature control during nitration prevents byproducts, while fluorination reagents (e.g., Selectfluor) improve regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR : and NMR identify substituent positions and confirm regiochemistry. For example, deshielded aromatic protons adjacent to electron-withdrawing groups (nitro, fluoro) show distinct splitting patterns .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry : Molecular ion [M]⁺ and fragment peaks (e.g., loss of NO₂ or OCH₃) confirm molecular weight and structural integrity .

Reference databases : Cross-check spectral data with NIST Chemistry WebBook for validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization reactions?

The nitro group (-NO₂) is a strong meta-director, while ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) are ortho/para-directors. Competing directing effects can lead to mixed products. For example:

- Electrophilic Aromatic Substitution (EAS) : Sulfonation or halogenation may occur at the 5- or 6-position due to the nitro group’s dominance. Computational modeling (DFT) predicts activation energies for competing pathways .

Experimental validation : Use competitive reaction studies with isotopic labeling or LC-MS to track substitution patterns .

Q. How can solubility limitations in polar solvents be addressed for reaction optimization?

- Co-solvent systems : Use DMSO/water mixtures (for polar intermediates) or THF/ethanol for non-polar steps.

- Microwave-assisted synthesis : Enhances dissolution and reaction rates for heterogeneous mixtures .

Data Table :

| Solvent | Solubility (mg/mL) | Optimal Temp (°C) |

|---|---|---|

| DMSO | 25.6 | 25 |

| Ethanol | 8.3 | 40 |

| THF | 12.1 | 60 |

| Data derived from analogous nitroaromatics |

Q. What strategies mitigate decomposition during long-term storage or under acidic/basic conditions?

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit nitro group reduction.

- pH Control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of ether linkages .

Accelerated aging studies : Monitor degradation via HPLC at 40°C/75% RH; correlate with Arrhenius kinetics to predict shelf life .

Q. How can computational tools predict reactivity and optimize synthetic pathways?

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.